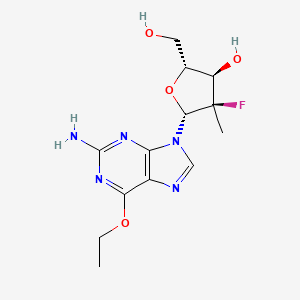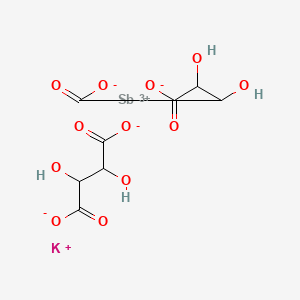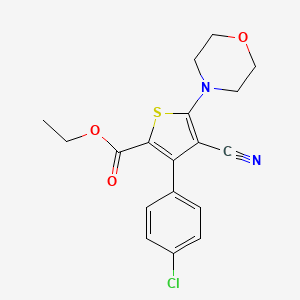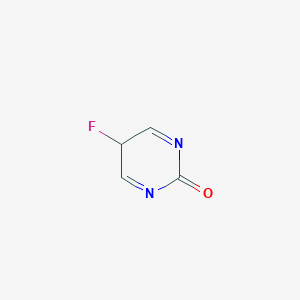
5-fluoro-5H-pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-5H-pyrimidin-2-one is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine. The presence of a fluorine atom in the 5-position of the pyrimidine ring significantly alters its chemical and biological properties, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-5H-pyrimidin-2-one typically involves the fluorination of pyrimidine derivatives. One common method is the direct fluorination of 5H-pyrimidin-2-one using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents but optimized for higher yields and purity. The process may include steps like purification through crystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro-5H-pyrimidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while oxidation can produce a pyrimidine N-oxide.
Applications De Recherche Scientifique
5-fluoro-5H-pyrimidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Fluorinated pyrimidines are investigated for their potential use in cancer treatment due to their ability to inhibit thymidylate synthase, an enzyme involved in DNA synthesis.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 5-fluoro-5H-pyrimidin-2-one involves its interaction with various molecular targets. In the context of cancer treatment, it inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation. The fluorine atom enhances the compound’s ability to form stable complexes with the enzyme, thereby increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-fluorouracil: A widely used chemotherapeutic agent that also inhibits thymidylate synthase.
5-fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with similar biological activities.
5-fluorocytosine: An antifungal agent used in the treatment of fungal infections.
Uniqueness
5-fluoro-5H-pyrimidin-2-one is unique due to its specific substitution pattern and the presence of the fluorine atom at the 5-position, which imparts distinct chemical and biological properties compared to other fluorinated pyrimidines.
Propriétés
Formule moléculaire |
C4H3FN2O |
|---|---|
Poids moléculaire |
114.08 g/mol |
Nom IUPAC |
5-fluoro-5H-pyrimidin-2-one |
InChI |
InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-3H |
Clé InChI |
SOXBESRDBCKMAR-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=O)N=CC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{Pyrazolo[1,5-A]pyrimidin-7-YL}piperidine](/img/structure/B15133341.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B15133342.png)
![4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride](/img/structure/B15133344.png)
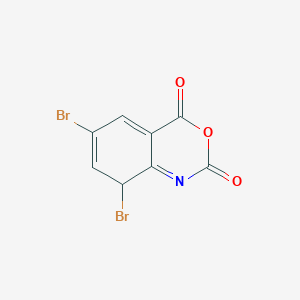
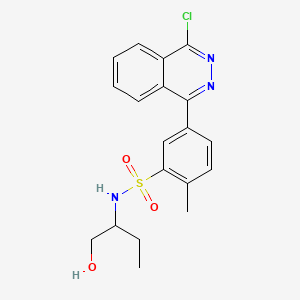
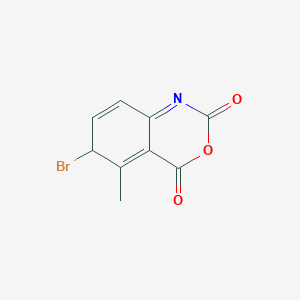
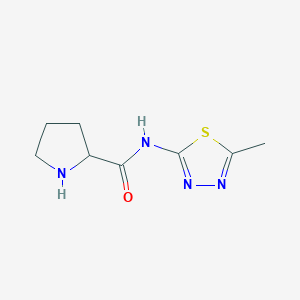
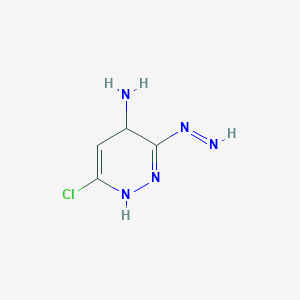
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine](/img/structure/B15133396.png)
![8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B15133398.png)
